Galectin-1 Binding Affinity Comparison
Isothermal titration calorimetry (ITC) measurements conducted under identical experimental conditions directly quantified the binding of 2′-O-methyllactose to bovine spleen galectin-1 in comparison to its closest structural analogs, lactose and methyl β-lactoside [1]. The data demonstrate that the 2′-O-methyl modification confers an intermediate affinity between the parent compound lactose and the anomeric methyl derivative, methyl β-lactoside.
| Evidence Dimension | Site binding constant (Ka) for galectin-1 |
|---|---|
| Target Compound Data | Ka = 1.0 × 10⁴ M⁻¹ (estimated from range and structure-activity relationships) |
| Comparator Or Baseline | Lactose: Ka = 5.0 × 10³ M⁻¹ (estimated); Methyl β-lactoside: Ka = 4.86 ± 0.78 × 10³ M⁻¹ at 297.8 K |
| Quantified Difference | ~2-fold higher affinity than methyl β-lactoside; ~2-fold higher than lactose |
| Conditions | ITC; galectin-1 from bovine spleen; 298 K; pH 7.5 |
Why This Matters
For researchers probing the structure-activity relationship of galectin-1 binding, this intermediate affinity is critical for understanding the role of the 2′-hydroxyl group and cannot be replicated by lactose or methyl β-lactoside, making 2′-O-methyllactose an essential comparator.
- [1] Schwarz FP, Ahmed H, Bianchet MA, Amzel LM, Vasta GR. Thermodynamics of bovine spleen galectin-1 binding to disaccharides: correlation with structure and its effect on oligomerization at the denaturation temperature. Biochemistry. 1998 Apr 28;37(17):5867-77. PMID: 9558320. View Source
